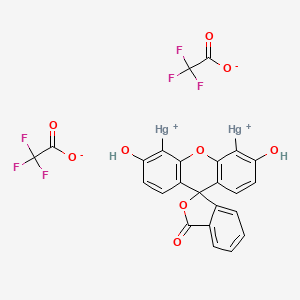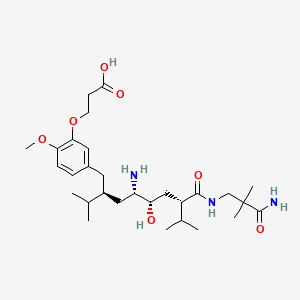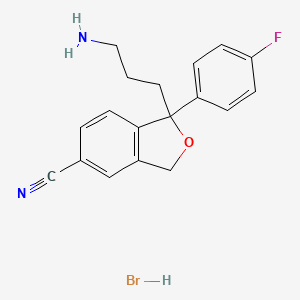
(9beta,11beta)-Epoxy Fluorometholone Acetate
Vue d'ensemble
Description
(9beta,11beta)-Epoxy Fluorometholone Acetate is a synthetic steroidal compound. It is known for its complex structure, which includes multiple functional groups and rings, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9beta,11beta)-Epoxy Fluorometholone Acetate typically involves multiple steps, including the formation of the steroid backbone and the introduction of specific functional groups. The process often starts with a basic steroid structure, which is then modified through a series of chemical reactions such as oxidation, reduction, and esterification. The reaction conditions vary depending on the specific steps but generally require controlled temperatures, specific catalysts, and solvents to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors are commonly employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(9beta,11beta)-Epoxy Fluorometholone Acetate undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Esterification: Formation of ester bonds by reacting with acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for esterification and substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while esterification can produce various ester forms of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (9beta,11beta)-Epoxy Fluorometholone Acetate is used as a model compound to study steroid synthesis and reactivity. It helps in understanding the behavior of complex steroidal structures under different chemical conditions.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to investigate its interactions with various enzymes and receptors, providing insights into its biological activity.
Medicine
Medically, this compound is explored for its potential therapeutic applications. It is studied for its anti-inflammatory, immunosuppressive, and hormonal effects, making it a candidate for treating various conditions.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a precursor for synthesizing other steroidal drugs. Its complex structure makes it valuable for developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of (9beta,11beta)-Epoxy Fluorometholone Acetate involves its interaction with specific molecular targets, such as steroid receptors. It binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone: A synthetic corticosteroid with anti-inflammatory properties.
Dexamethasone: Another synthetic corticosteroid known for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: A naturally occurring corticosteroid used in various medical treatments.
Uniqueness
(9beta,11beta)-Epoxy Fluorometholone Acetate is unique due to its specific structural modifications, which confer distinct biological activities compared to other similar compounds. Its unique functional groups and ring structure make it a valuable compound for research and therapeutic applications.
Propriétés
IUPAC Name |
[(1S,2S,8S,10S,11S,14R,15S,17S)-14-acetyl-2,8,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-13-10-19-17-7-9-23(14(2)25,28-15(3)26)22(17,5)12-20-24(19,29-20)21(4)8-6-16(27)11-18(13)21/h6,8,11,13,17,19-20H,7,9-10,12H2,1-5H3/t13-,17-,19-,20-,21-,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGSLGMFTHFCNV-YKXVNNMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC4C2(O4)C5(C1=CC(=O)C=C5)C)C)(C(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@H]4[C@@]2(O4)[C@@]5(C1=CC(=O)C=C5)C)C)(C(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747704 | |
| Record name | (6alpha,9beta,11beta)-6-Methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83873-17-0 | |
| Record name | (9beta,11beta)-Epoxyfluorometholone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083873170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6alpha,9beta,11beta)-6-Methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9.BETA.,11.BETA.)-EPOXYFLUOROMETHOLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9RK4LC5J5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline](/img/structure/B586295.png)






![(S)-N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B586307.png)




